molecular formula C16H12Cl2N2O3S B603064 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374681-71-6

2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No. B603064
CAS RN: 1374681-71-6
M. Wt: 383.2g/mol
InChI Key: NIDFGZPMOYYPTJ-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides . It has a molecular formula of C16H12Cl2N2O3S and a molecular weight of 383.2g/mol.


Synthesis Analysis

Quinoline derivatives, such as 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, are synthesized through various methods. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This reactivity is utilized in the synthesis of various quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide include a molecular weight of 383.2g/mol. Further details about its physical and chemical properties are not available in the search results.

Mechanism of Action

While the specific mechanism of action for 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is not mentioned in the search results, quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Future Directions

Quinoline derivatives continue to be a focus in medicinal chemistry research due to their broad spectrum of bio-responses . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, there is a societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

properties

IUPAC Name

2,5-dichloro-4-methoxy-N-quinolin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-15-7-13(18)16(8-12(15)17)24(21,22)20-11-6-10-4-2-3-5-14(10)19-9-11/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDFGZPMOYYPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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